molecular formula C7H12N2O5 B2547018 Asp-Ala CAS No. 5694-27-9

Asp-Ala

Cat. No. B2547018
CAS RN: 5694-27-9
M. Wt: 204.182
InChI Key: DVUFTQLHHHJEMK-UHFFFAOYSA-N
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Description

Determination of Local Protein Structure

The research presented in paper focuses on the structural analysis of subunit c from the H(+)-transporting F1F0 ATP synthase of Escherichia coli. The study utilized a spin label difference 2D NMR technique to investigate the region neighboring Asp61. The findings revealed a detailed structure consisting of two gently curved helices, with Asp61 in close proximity to Ala24, which is significant for proton translocation across the membrane.

Synthesis of Phosphinic Peptides

In paper , the synthesis of Aspψ(PO2CH2)Ala phosphinic pseudodipeptides is described. The successful synthesis was achieved using a protected Pheψ(PO2CH2)Ala phosphinic building block, with a key step involving the mild oxidation of the phenyl group to carboxylic acid. This method overcame previous challenges in synthesizing these peptides, which are important for studying protease inhibitors and understanding enzyme mechanisms.

Conformational Study of Tetrapeptides

The conformation of the tetrapeptide sequence Ala-Asp-Gly-Lys, which corresponds to a β-bend in staphylococcal nuclease, was examined in paper . The study synthesized an N-acetyl, N'-methylamide derivative of this tetrapeptide and analyzed its conformation using NMR and CD spectroscopy. The results suggested the presence of a type II β-bend conformation in solution, which differs from the conformation in staphylococcal nuclease.

Molecular Dynamics Simulation

Paper presents a quantum-chemical calculation procedure to study the molecular dynamics of the tetrapeptide Ala-Gly-Asp-Pro. The simulation, conducted over a period of 1500 ps, indicated that the peptide's conformation remains stable in the presence of water molecules, which prevent the formation of an intramolecular salt bridge. This study provides insights into the physiological action of the peptide, which may involve hydrogen bonding with functional groups of the molecule.

Posttranslational Control of ALA Synthesis

The posttranslational regulation of 5-Aminolevulinic acid (ALA) synthesis is discussed in paper . The study identifies the role of the caseinolytic protease (Clp) and GluTR-binding protein (GBP) in controlling the stability of Glutamyl-tRNA reductase (GluTR), a key enzyme in ALA synthesis. The findings suggest that the Clp protease system and GBP are crucial for maintaining appropriate levels of GluTR and, consequently, the synthesis of ALA for chlorophyll and heme in plants.

Scientific Research Applications

1. Role in Acute Hepatic Porphyria Treatment

Asp-Ala has been implicated in the treatment of Acute Hepatic Porphyria (AHP), a metabolic disorder. Research indicates that targeting ALAS1, a key enzyme in heme biosynthesis, with RNAi therapeutics like ALN-AS1 can decrease neurotoxic heme intermediates, such as aminolevulinic acid (ALA), alleviating porphyria attacks in AHP patients (Sardh et al., 2016).

2. Involvement in Antifreeze Protein Function

The this compound sequence is a component of Type I antifreeze protein (AFP) from winter flounder. Research on the function of AFPs in ice-binding indicates the significance of Ala residues adjacent to Thr, which are essential for retaining wild-type activity and interacting with the ice surface (Baardsnes et al., 1999).

3. Role in Bacteriorhodopsin Function

This compound substitutions in bacteriorhodopsin affect proton release phases of the pump and the pK of the Schiff base, demonstrating the critical role of Asp residues in efficient deprotonation and proton release in this process (Otto et al., 1990).

4. Application in Colorimetric Sensing

Peptide-functionalized gold nanoparticles, incorporating sequences like Asp-Tyr-Lys-Asp-Asp-Asp-Asp, show potential as colorimetric sensors for metal ions. These nanoparticles offer a novel approach for detection through changes in the plasmon resonance frequency (Slocik et al., 2008).

5. Influence on Oligopeptide Transport

This compound-related peptides, such as d-Asp-Ala, show high affinity for the Caco-2 oligopeptide transporter. Modifying the β-carboxylic acid of d-Asp-Ala with aromatic groups retains this affinity, suggesting potential applications in drug delivery systems (Taub et al., 1997).

Safety and Hazards

The safety data sheet for “Asp-Ala” indicates that it is for R&D use only and not for medicinal, household, or other use . In case of exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

3-amino-4-(1-carboxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-3(7(13)14)9-6(12)4(8)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUFTQLHHHJEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aspartyl-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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